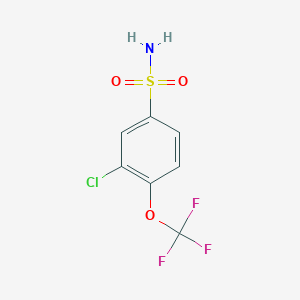

3-Chloro-4-(trifluoromethoxy)benzenesulfonamide

Übersicht

Beschreibung

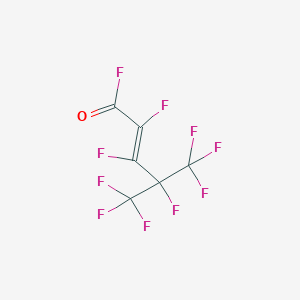

“3-Chloro-4-(trifluoromethoxy)benzenesulfonamide” is a chemical compound with the molecular formula C7H5ClF3NO3S . It has an average mass of 275.633 Da and a monoisotopic mass of 274.963074 Da .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride is obtained from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum . In another study, a practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions was presented .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a chloro group, a trifluoromethoxy group, and a sulfonamide group .Wissenschaftliche Forschungsanwendungen

Bioimaging and Sensing

An innovative colorimetric and fluorescence probe based on a derivative of benzenesulfonamide has been developed for the selective and sensitive detection of Sn2+ ions in aqueous solutions. This probe exhibits a significant fluorescence turn-on mode upon Sn2+ ion detection, facilitating a linear relationship between fluorescence intensity and Sn2+ concentration. It has proven to be an effective fluorescent marker for bioimaging applications, demonstrating its potential in distinguishing Sn2+ in cancer cells from that in normal live cells (Ravichandiran et al., 2020).

Anticancer and Antitumor Activity

A series of novel sulfonamide derivatives have been synthesized with potential anticancer activity. These compounds have shown promising results against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. The most notable compounds displayed activity at low micromolar levels, highlighting their potential as therapeutic agents in cancer treatment (Sławiński et al., 2012). Further, a study on a series of 5-substituted sulfonamide derivatives revealed cytotoxic activity toward human cancer cell lines, with some inducing apoptosis in cancer cells, thereby inhibiting cell proliferation. These findings underline the therapeutic potential of sulfonamide derivatives in cancer treatment, with some compounds showing promising metabolic stability (Żołnowska et al., 2016).

Progesterone Receptor Antagonism

Research into N-(4-phenoxyphenyl)benzenesulfonamide derivatives has led to the development of a novel class of nonsteroidal progesterone receptor (PR) antagonists. These compounds, including the 3-chlorobenzenesulfonyl derivative, have shown high binding affinity for PR and selectivity over the androgen receptor (AR). This discovery opens new avenues for the clinical treatment of diseases related to the female reproductive system, such as uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders, offering a new scaffold for selective PR modulators (Yamada et al., 2016).

Eigenschaften

IUPAC Name |

3-chloro-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO3S/c8-5-3-4(16(12,13)14)1-2-6(5)15-7(9,10)11/h1-3H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQUNJSYSKKOOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Diethyl-4-phenyl-1-[3-(trifluoromethyl)benzyl]pyridinium tetrafluoroborate](/img/structure/B3043517.png)